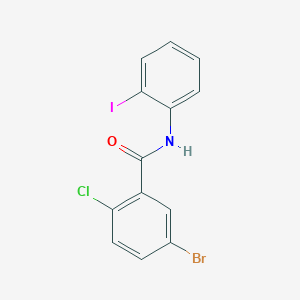![molecular formula C15H15N3O3S B7452813 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7452813.png)
6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one, also known as OTB, is a synthetic compound that has been studied for its potential pharmaceutical applications.
作用机制
The mechanism of action of 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and inflammation. Specifically, 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. Additionally, 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.
实验室实验的优点和局限性
One advantage of using 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. Additionally, 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been shown to have low toxicity in normal cells, which is important for its potential use as a pharmaceutical agent. However, one limitation of using 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain assays.
未来方向
There are several future directions for research on 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one. One potential direction is to further investigate its mechanism of action, particularly in regards to its inhibition of the PI3K/Akt/mTOR and NF-κB pathways. Additionally, more studies are needed to determine the efficacy of 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one in vivo, particularly in animal models of cancer and inflammation. Finally, there is potential for the development of 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one analogs with improved solubility and potency.
合成方法
The synthesis of 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one involves a multi-step process, starting with the reaction of 2-aminothiophenol and 2-chlorobenzoic acid to produce 2-(2-chlorobenzoyl)aminothiophenol. This intermediate is then reacted with oxirane to form the oxolane ring, followed by the reaction with N-methylmorpholine to produce 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one.
科学研究应用
6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been studied for its potential pharmaceutical applications, particularly as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
IUPAC Name |
6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-18-11-4-3-9(6-13(11)21-15)12-8-22-14(17-12)16-7-10-2-1-5-20-10/h3-4,6,8,10H,1-2,5,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZPZSBZFFEIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C3=CC4=C(C=C3)NC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B7452734.png)


![1-[4-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B7452769.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7452778.png)
![N-ethyl-N-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]-2,5-diphenyl-3-pyrazolecarboxamide](/img/structure/B7452782.png)
![[2-[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452788.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B7452791.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B7452797.png)
![2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]acetamide](/img/structure/B7452800.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B7452805.png)
![N-(1,3-benzodioxol-5-yl)-4-(methylsulfonylmethyl)-N-[(2-prop-2-enoxyphenyl)methyl]benzamide](/img/structure/B7452821.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7452825.png)
![2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7452834.png)